molecular formula C10H8ClNO2 B594526 Ethyl 2-chloro-5-cyanobenzoate CAS No. 1261779-36-5

Ethyl 2-chloro-5-cyanobenzoate

Cat. No.: B594526
CAS No.: 1261779-36-5
M. Wt: 209.629
InChI Key: JBBVYJZIZSKVMK-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-cyanobenzoate is an organic compound with the molecular formula C10H8ClNO2. It is a derivative of benzoic acid, featuring a chlorine atom and a cyano group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

Ethyl 2-chloro-5-cyanobenzoate is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: Used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Employed in the production of agrochemicals and specialty chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-5-cyanobenzoate can be synthesized through several methods. One common route involves the reaction of 2-chloro-5-cyanobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the esterification of the carboxylic acid group to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of efficient catalysts and controlled reaction environments ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5-cyanobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-chloro-5-cyanobenzoate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The presence of the chlorine and cyano groups enhances its binding affinity and specificity. The compound can also participate in various chemical pathways, leading to the formation of reactive intermediates that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chlorine and cyano groups on the benzene ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its distinct structure also contributes to its specificity in biological applications, making it a versatile compound in scientific research .

Properties

IUPAC Name

ethyl 2-chloro-5-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-2-14-10(13)8-5-7(6-12)3-4-9(8)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBVYJZIZSKVMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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